molecular formula C22H22N4O3S2 B2487128 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 951578-28-2

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide

Cat. No.: B2487128
CAS No.: 951578-28-2
M. Wt: 454.56
InChI Key: WJRYHMVQCWTOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polycyclic core comprising a benzo[c]pyrimido[4,5-e][1,2]thiazin ring system substituted with an ethyl group and two sulfone oxygen atoms at position 3. A thioether linkage connects this core to an acetamide moiety, which is further substituted with a 2-ethylphenyl group.

Properties

IUPAC Name

2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-3-15-9-5-7-11-17(15)24-20(27)14-30-22-23-13-19-21(25-22)16-10-6-8-12-18(16)26(4-2)31(19,28)29/h5-13H,3-4,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRYHMVQCWTOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a complex organic molecule exhibiting potential biological activities. Its unique structural features include a benzo[c]pyrimido[4,5-e][1,2]thiazin core combined with a thioether group and an acetamide moiety. These characteristics suggest promising applications in medicinal chemistry, particularly in the development of therapeutic agents.

Structural Analysis

The molecular formula for this compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, and it has a molecular weight of approximately 398.55 g/mol. Its intricate structure allows for various interactions with biological targets, potentially leading to significant pharmacological effects.

PropertyValue
Molecular FormulaC20H22N4O3SC_{20}H_{22}N_{4}O_{3}S
Molecular Weight398.55 g/mol
CAS Number1111408-76-4

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural features often exhibit antimicrobial properties. For instance, nitrogen heterocycles have been shown to possess significant antimicrobial activity. Research suggests that This compound may also demonstrate similar effects against various bacterial strains.

Anticancer Activity

Several derivatives of thiazine and pyrimidine compounds have been investigated for their anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or receptors that play crucial roles in cell proliferation and survival. This compound's structural complexity may enhance its ability to interact with such biological targets.

Case Studies and Research Findings

  • In vitro Studies : Research conducted on similar compounds has shown promising results in inhibiting tumor cell lines. For example, derivatives of benzothiazole exhibited selective cytotoxicity against cancer cells while sparing normal cells.
    • Example : A study found that certain substituted benzothiazole derivatives had IC50 values in the low micromolar range against tumorigenic cell lines .
  • Mechanism of Action : Investigations into the interactions of thiazine derivatives with biological targets have revealed that they may act by inhibiting tyrosine kinases, which are pivotal in cancer progression .
  • Comparative Analysis : Similar compounds have been evaluated for their biological activities:
    Compound NameActivity TypeIC50 (μM)
    2-(6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio-N-(3-methoxyphenyl)acetamideAntimicrobial0.25
    2-(thio)ureabenzothiazolesAnticancer0.004

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Compound Name/ID Core Structure Key Substituents/Functional Groups Molecular Formula
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazin 6-Ethyl, 5,5-dioxido, thioether-acetamide C₂₃H₂₄N₄O₃S₂ (estimated)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, nitrile C₂₀H₁₀N₄O₃S
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran, nitrile C₂₂H₁₇N₃O₃S
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline 5-Methylfuran, nitrile C₁₇H₁₀N₄O₃
Key Observations:
  • Core Heterocycles : The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core is distinct from the thiazolo[3,2-a]pyrimidine (11a/b) and pyrimido[2,1-b]quinazoline (12) systems in . These variations influence ring planarity, electron distribution, and steric bulk .
  • Substituents : The target’s 2-ethylphenylacetamide and sulfone groups contrast with the nitrile, benzylidene, and furan substituents in 11a/b and 12. Sulfone groups enhance polarity and hydrogen-bonding capacity, while nitriles may improve metabolic stability .
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization (e.g., sulfonation, thioether formation), whereas 11a/b and 12 were synthesized via condensations and cyclizations with yields of 57–68% .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name/ID Melting Point (°C) IR Key Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported Expected: ~1150–1300 (S=O), ~1650 (C=O) Anticipated: 1.2–1.5 (ethyl CH₃), 3.5–4.0 (thioether SCH₂)
11a 243–246 3217 (NH), 2220 (CN), 1719 (C=O) 2.24 (CH₃), 7.94 (=CH)
11b 213–215 3423 (NH), 2209 (CN) 2.24 (CH₃), 8.01 (=CH)
12 268–269 3217 (NH), 2220 (CN) 2.34 (CH₃), 9.59 (NH)
Key Observations:
  • Thermal Stability : The higher melting point of 12 (268–269°C) compared to 11a/b suggests greater crystallinity or stronger intermolecular interactions (e.g., hydrogen bonding via NH groups) .
  • Functional Group Identification : The absence of nitrile (CN) and furan signals in the target compound differentiates it from 11a/b and 12. Its sulfone groups would exhibit strong S=O stretching (~1150–1300 cm⁻¹) in IR .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions and cyclization. Key steps include:

  • Thiolation : Reacting the pyrimido-thiazine core with a thioacetamide precursor under anhydrous conditions (e.g., DMF, 60–80°C) .
  • Acetamide coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to link the thioacetamide to the 2-ethylphenyl group .
  • Optimization : Reaction yields depend on solvent polarity (e.g., dichloromethane vs. THF), temperature control (±5°C), and stoichiometric ratios (e.g., 1:1.2 molar excess of thiolating agent) .
    • Validation : Monitor intermediates via TLC and HPLC; final purity (>95%) confirmed by NMR (¹H/¹³C) and HRMS .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its heterocyclic core?

  • Methodological Answer :

  • Core structure : X-ray crystallography (if crystalline) or 2D NMR (COSY, HMBC) to confirm the benzo[c]pyrimido-thiazine scaffold .
  • Functional groups : IR spectroscopy for sulfonyl (S=O, ~1350 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) stretches .
  • Chirality : Chiral HPLC or optical rotation measurements if asymmetric centers are present .

Q. What are the primary chemical reactivity trends of the thioacetamide and sulfonyl groups in this compound?

  • Methodological Answer :

  • Thioacetamide : Susceptible to nucleophilic substitution (e.g., with amines or halides) in polar aprotic solvents .
  • Sulfonyl group : Participates in elimination reactions under basic conditions (e.g., NaOH/EtOH) to form double bonds .
  • Redox stability : The sulfonyl group is redox-inert, but the thioether can oxidize to sulfoxide with H₂O₂ .

Advanced Research Questions

Q. How can conflicting structure-activity relationship (SAR) data for this compound’s bioactivity be resolved?

  • Methodological Answer : Contradictions in SAR (e.g., variable IC₅₀ values in enzyme assays) may arise from:

  • Solubility factors : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid aggregation .
  • Epimeric purity : Chiral separations (e.g., SFC) to isolate enantiomers and test individually .
  • Target validation : CRISPR knockout models to confirm on-target effects vs. off-target interactions .
    • Example : A 2025 study resolved conflicting kinase inhibition data by identifying a secondary binding site via molecular dynamics simulations .

Q. What strategies optimize the compound’s metabolic stability without compromising its potency?

  • Methodological Answer :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to block CYP450 oxidation .
  • Prodrug approach : Mask the acetamide as an ester (e.g., pivaloyloxymethyl) to enhance plasma stability .
  • In vitro assays : Microsomal stability testing (human/rat liver microsomes) with LC-MS quantification of metabolites .

Q. How do computational methods (e.g., molecular docking) explain its selectivity for specific biological targets?

  • Methodological Answer :

  • Docking protocols : Use AutoDock Vina with flexible side chains for receptor binding sites (e.g., EGFR kinase domain) .
  • MD simulations : 100-ns trajectories to assess binding mode stability (e.g., RMSD <2 Å) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values; discrepancies may indicate allosteric binding .

Contradiction Analysis

  • vs. 3 : Discrepancies in optimal reaction temperatures (60°C vs. 80°C) for thiolation suggest solvent-dependent kinetics. Validate via kinetic studies in DMF vs. THF .
  • vs. 5 : Variable enzyme inhibition (IC₅₀ 15 μM vs. 0.25 μM) may reflect assay conditions (e.g., ATP concentration in kinase assays). Standardize using the ADP-Glo™ platform .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.